RuPhos
Description
Contextualizing Dioxathion within Organophosphate Research
Dioxathion belongs to the broader class of organophosphate pesticides, which constitute a significant group of chemical agents developed in the 20th century for pest control. epa.govnih.gov Like many organophosphates, Dioxathion's primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. herts.ac.ukmdpi.com This mechanism is a hallmark of organophosphate compounds, and research on Dioxathion contributes to the wider understanding of this class's structure-activity relationships and biological effects. mdpi.comrsc.org The study of Dioxathion, with its distinct dioxane ring structure, offers comparative insights into how molecular variations within the organophosphate family influence their chemical and biological profiles. herts.ac.uknih.gov
The technical-grade form of Dioxathion is a mixture of stereoisomers, specifically cis and trans isomers. cdc.gov This isomerism is a key area of research, as the spatial arrangement of the functional groups on the dioxane ring significantly affects the molecule's biological activity. herts.ac.uk Scientific investigations have shown that the cis-isomer is markedly more acutely toxic than the trans-isomer, a finding that underscores the importance of stereochemistry in toxicological studies of organophosphates. herts.ac.uk
Historical Overview of Dioxathion Research Trajectories
The development of Dioxathion emerged from the mid-20th century expansion of synthetic pesticide research. sciencehistory.org Initially introduced for agricultural and veterinary purposes under trade names such as Delnav and Deltic, it was used to control a range of insects and mites on crops like fruits and nuts, as well as external parasites on livestock. cdc.govwikipedia.org
Early research trajectories focused on establishing its efficacy as a pesticide and characterizing its fundamental chemical and physical properties. Subsequent academic and regulatory research shifted towards understanding its metabolic fate in biological systems and its environmental persistence. nih.gov Studies from the 1970s, for example, investigated the metabolism of Dioxathion in rats, identifying oxidation of the thionophosphorus moiety as a key pathway. epa.gov Research has also explored its degradation in different environmental compartments, noting that it is hydrolyzed by alkali and heat and has a soil half-life of 15 to 55 days. nih.gov
Over time, regulatory scrutiny of organophosphates increased. Dioxathion was registered for use in West Germany from 1971 to 1983, but its use in plant protection products is no longer permitted in the European Union. wikipedia.org This regulatory evolution has influenced the direction of research, leading to a greater focus on environmental monitoring and the development of sensitive analytical methods for its detection. nih.govms.gov
Significance of Academic Inquiry into Dioxathion
Academic inquiry into Dioxathion has been significant for several reasons. It has provided a detailed molecular-level understanding of a complex organophosphate insecticide. Research into its synthesis, which can be achieved through the chlorination of 1,4-dioxan followed by a reaction with O,O-Diethyldithiophosphate, has contributed to the field of synthetic organic chemistry. wikipedia.org
Furthermore, the study of Dioxathion's distinct cis and trans isomers has provided valuable insights into stereoisomerism and its implications for biological activity. herts.ac.ukwikipedia.org The finding that the cis-isomer possesses greater toxicity highlights the necessity of considering three-dimensional molecular structure in toxicological assessments. herts.ac.uk
Environmental science has also benefited from research on Dioxathion. Studies on its degradation in soil and water, its metabolism in organisms, and the identification of its photoproducts and metabolites have helped to build a more complete picture of its environmental fate. nih.govepa.gov This body of knowledge is crucial for assessing the environmental impact of pesticides and for developing strategies for monitoring and remediation. The development of various analytical techniques, including gas chromatography and infrared spectrometry, for the detection and quantification of Dioxathion and its residues demonstrates the role of academic research in creating tools for regulatory oversight and environmental protection. nih.govms.gov
Research Data on Dioxathion
Chemical and Physical Properties
The following table summarizes key chemical and physical properties of Dioxathion based on available research data.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O₆P₂S₄ nih.gov |
| Molecular Weight | 456.54 g/mol herts.ac.uk |
| Appearance | Viscous, brown, tan, or dark-amber liquid cdc.gov |
| CAS Number | 78-34-2 nih.gov |
| Density | 1.257 g/cm³ at 26 °C nih.govcas.org |
| Melting Point | -20 °C (-4 °F) cas.orgnoaa.gov |
| Boiling Point | Decomposes from 135 °C; 140 to 154°F at 0.5 mmHg wikipedia.orgnoaa.gov |
| Water Solubility | Insoluble; < 0.1 mg/mL at 20 °C wikipedia.orgnoaa.gov |
| Stability | Stable in water at neutral pH; hydrolyzed by alkali or heat. Unstable on iron or tin surfaces. nih.govnoaa.gov |
Isomer Composition of Technical Dioxathion
Technical-grade Dioxathion is a mixture of geometric isomers. The properties and composition are critical for understanding its biological activity. herts.ac.uk
| Isomer | Relative Position of Substituents | Key Research Finding |
| cis-Dioxathion | Substituents on the same side of the dioxane ring | Approximately four times more acutely toxic than the trans-isomer. herts.ac.uk |
| trans-Dioxathion | Substituents on opposite sides of the dioxane ring | Less acutely toxic than the cis-isomer. herts.ac.uk |
Analytical Methodologies in Dioxathion Research
A variety of analytical methods have been developed and utilized for the detection and quantification of Dioxathion in different matrices.
| Analytical Technique | Detector/Method | Application |
| Infrared Spectrometry | - | Product analysis nih.gov |
| Thin-Layer Chromatography (TLC) | - | Residue determination nih.gov |
| Gas-Liquid Chromatography (GLC) | - | Residue determination nih.gov |
| Capillary Gas Chromatography | Flame Photometric Detector (FPD) | Detection in environmental samples (e.g., water) nih.gov |
| Gas Chromatography | Nitrogen-Phosphorus Detector (NPD) | Analysis of organophosphorus pesticides in wastewater nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKKVDGJXVOLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6P2S4 | |
| Record name | DIOXATHION | |
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| Record name | DIOXATHION (ISOMER MIXTURE) | |
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DSSTOX Substance ID |
DTXSID9020534 | |
| Record name | Dioxathion | |
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Molecular Weight |
456.5 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dioxathion appears as tan liquid (technical grade is brown). Used for the control of insects and mites on grapes, citrus, walnuts, ornamentals, apples, pears, and quince. Also used as a spray or dip for the control of ticks, lice, hornfly, and sheep ked on cattle, goats, sheep, and hogs. (EPA, 1998), Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]; [NIOSH], VISCOUS BROWN LIQUID., Viscous, brown, tan, or dark-amber liquid., Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.] | |
| Record name | DIOXATHION | |
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| Record name | Dioxathion | |
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Boiling Point |
140 to 154 °F at 0.5 mmHg (NTP, 1992), 140-154 °F at 0.5 mmHg | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; PARTLY SOL IN HEXANE, 10 G/KG HEXANE, KEROSENE, SOL IN AROMATIC HYDROCARBONS, ETHERS, ESTERS, & KETONES, SOL IN ETHANOL, BENZENE, ACETONE; SLIGHTLY SOL IN PETROLEUM OILS, Water solubility = insoluble, Solubility in water: none, Insoluble | |
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| Record name | Dioxathion | |
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Density |
1.257 at 78.8 °F (EPA, 1998) - Denser than water; will sink, 1.257 @ 26 °C/4 °C, Relative density (water = 1): 1.26 (26 °C), 1.26 at 78.8 °F, (79 °F): 1.26 | |
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Vapor Pressure |
17.8 mmHg at 77 °F (NTP, 1992), 0.00000009 [mmHg], 17.8 mmHg | |
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Color/Form |
TAN LIQUID, Viscous brown liquid, Viscous, brown, tan, or dark-amber liquid. | |
CAS No. |
78-34-2 | |
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| Record name | Dioxation [INN:BAN] | |
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| Record name | DIOXATHION | |
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Synthesis and Isomeric Purity Studies of Dioxathion
Advanced Synthetic Routes for Dioxathion and its Analogs
The synthesis of Dioxathion and related organophosphate compounds involves various chemical pathways, with ongoing research focused on developing more efficient and environmentally conscious methodologies.
Controlled Synthesis of Dioxathion Isomers
Technical grade Dioxathion is characterized by its isomeric composition, primarily consisting of cis- and trans-isomers. Typically, technical grade Dioxathion contains approximately 68-75% active ingredient, with the isomeric ratio being around 24% cis-isomer and 48% trans-isomer, alongside about 30% related compounds. nih.govnih.govthegoodscentscompany.com
The primary synthetic routes for Dioxathion involve the reaction of 2,3-dichloro-1,4-dioxane (B1605819) or 2,3-dibromo-1,4-dioxane with sodium O,O-diethyl phosphorodithioate. nih.gov Another reported method involves the reaction of 1,4-dioxene with bis(diethoxyphosphinothioyl)-disulfide. nih.gov These synthetic pathways generally yield the mixture of cis and trans isomers found in technical grade material. Specific controlled synthesis methods for the preferential formation or separation of individual Dioxathion isomers are not extensively detailed in general literature, suggesting that the technical product is commonly obtained as the equilibrium mixture.
Exploration of Novel Synthetic Methodologies for Organophosphate Compounds
The field of organophosphorus compound synthesis has seen significant advancements, moving beyond traditional methods to embrace greener and more precise approaches. Electrochemical synthesis, for instance, has emerged as a promising methodology for creating various organophosphorus compounds through the formation of phosphorus-carbon, phosphorus-nitrogen, phosphorus-oxygen, phosphorus-sulfur, and phosphorus-selenium bonds. easychem.org This "greener chemistry" approach utilizes electricity instead of external oxidizing or reducing agents, offering an energy-efficient and cost-effective route. easychem.org
Transition-metal-catalyzed coupling reactions also represent a powerful tool in the synthesis of organophosphorus compounds, facilitating various organic transformations that are challenging to achieve through conventional methods. ereztech.com Furthermore, aryne-based methodologies have been explored for the synthesis of complex organophosphorus structures. ereztech.comfishersci.ca The increasing availability of organophosphates has led to their broader utilization in organic synthesis, with common methods including the phosphorylation of alcohols, phenols, and enolates. americanelements.com Novel routes have also been investigated, such as the use of organophosphates like tributylphosphate as a phosphorus source in the synthesis of open-framework metal phosphates. pubcompare.ai Additionally, recent progress has been made in the synthesis of phosphorothioate (B77711) and phosphinothioate compounds from P(O)-H reagents, exploring different sulfur sources. fishersci.com
Historically, industrial production of organophosphates has predominantly relied on the alcoholysis of phosphorus oxychloride (POCl₃), often catalyzed by aluminum trichloride (B1173362) or magnesium chloride. uni.lu Other industrial routes include the esterification of phosphoric acid and phosphorus pentoxide (P₂O₅), and the oxidation of phosphite (B83602) esters. uni.lu
Synthesis and Quality Control of Dioxathion Analytical Standards
The availability of high-purity Dioxathion analytical standards is crucial for accurate residue analysis in various matrices, including food and environmental samples, ensuring compliance with regulatory limits. These standards are commercially available from specialized suppliers. nih.gov
Quality control processes for Dioxathion analytical standards adhere to stringent international requirements. Reference materials are typically designed, produced, and verified in accordance with standards such as ISO 17034 and ISO/IEC 17025. chemsrc.com The purity of these standards is rigorously assessed and certified, often reported as greater than 98.0% by HPLC (for the mixture of isomers) or greater than 95.0% by quantitative Nuclear Magnetic Resonance (qNMR) (for the mixture of isomers).
Key aspects of quality control for Dioxathion analytical standards include:
Purity Assessment: Certified purity values are determined in accordance with ISO 17034, with an associated uncertainty level. chemsrc.com
Homogeneity Testing: Random replicate samples of the packaged reference material are analyzed to confirm homogeneity, ensuring consistent composition throughout the batch. chemsrc.com
Stability Testing: Stability values are based on real evidence, not simulations, to guarantee that the reference material maintains its certified specification until the expiry date, provided it is stored correctly. chemsrc.com
Storage Conditions: Proper storage is paramount to maintain the integrity of the standards. Recommendations typically include storage in original sealed containers at specific temperatures (e.g., 2-10°C) and in the dark, with periodic replacement of solutions. uni.lu
Analytical Method Considerations: It is recognized that Dioxathion can undergo decomposition during GC analysis, potentially forming degradation products. chemsrc.com This necessitates careful control of analytical conditions, such as injection port temperature, to ensure accurate characterization and prevent misinterpretation of results.
The rigorous synthesis and quality control measures applied to Dioxathion analytical standards ensure their reliability and suitability for demanding analytical applications.
Mechanistic Investigations of Dioxathion S Biological Action
Cholinesterase Inhibition Kinetics and Specificity
Dioxathion's inhibitory effects are observed across different forms of cholinesterase, demonstrating varying sensitivities and kinetic profiles depending on the enzyme and tissue type.
Inhibition of Acetylcholinesterase Activity in Neural Tissues
The primary mechanism of toxicity for dioxathion in mammals involves the inhibition of acetylcholinesterase (AChE) activity within nerve tissue. gezondheidsraad.nlherts.ac.uk This inhibition is considered the most sensitive adverse toxic effect observed in animal studies, occurring at lower dose levels compared to other toxic manifestations. gezondheidsraad.nlinchem.org
Studies in rats have demonstrated significant inhibition of brain AChE activity following exposure to dioxathion. For instance, in a 90-day study, rats fed 7.5 mg/kg body weight (bw)/day of dioxathion exhibited approximately 80% inhibition of brain AChE. gezondheidsraad.nl The recovery of brain AChE activity after cessation of dioxathion administration was observed to be slower than that of plasma cholinesterase. gezondheidsraad.nl
No-Observed-Adverse-Effect Levels (NOAELs) for brain AChE inhibition in rats were reported as 0.78 and 0.25 mg/kg bw in two separate 13-week studies. gezondheidsraad.nl The inhibition of AChE by organophosphates, including dioxathion, results in an excessive accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts in both the central nervous system (CNS) and peripheral nervous system (PNS). cdnsciencepub.comnih.gov This surplus of acetylcholine leads to continuous overstimulation of acetylcholine receptors, causing cholinergic toxicity. cdnsciencepub.comorst.edu
Comparative Inhibition of Plasma Cholinesterase and Red Blood Cell Acetylcholinesterase
Dioxathion's inhibitory effects extend to plasma cholinesterase (ChE) and red blood cell (RBC) acetylcholinesterase. gezondheidsraad.nl In rats administered 7.5 mg/kg bw/day, both plasma ChE and RBC AChE activities were inhibited by approximately 95%. gezondheidsraad.nl However, comparative studies indicate that brain and red blood cell AChE are less sensitive to inhibition by dioxathion than plasma ChE. gezondheidsraad.nl
For human health risk assessment, red blood cell AChE is often utilized as a surrogate marker for brain AChE inhibition, given that brain AChE cannot be directly measured in living humans. gezondheidsraad.nlorst.educdc.gov Plasma cholinesterase measurements are valuable for detecting the early, acute effects of organophosphate exposure, whereas red blood cell cholinesterase levels are more indicative of long-term or chronic exposure. orst.edu
Furthermore, carboxylesterase has been identified as more susceptible to inhibition by dioxathion (under its trade name Delnav) than cholinesterase activities. gezondheidsraad.nlinchem.org The No-Observed-Effect Levels (NOELs) for carboxylesterase inhibition were 0.01 mg/kg bw in the liver and 0.05 mg/kg bw in serum. gezondheidsraad.nlinchem.org
The following table summarizes the observed inhibition levels of various cholinesterase activities in rats exposed to Dioxathion:
| Cholinesterase Type | Inhibition Level (at 7.5 mg/kg bw/day in rats) | Reference |
| Plasma Cholinesterase (ChE) | ~95% | gezondheidsraad.nl |
| Red Blood Cell AChE | ~95% | gezondheidsraad.nl |
| Brain AChE | ~80% | gezondheidsraad.nl |
The NOAELs for cholinesterase and carboxylesterase inhibition by dioxathion in different animal models are presented below:
| Enzyme/Tissue Type | Animal Model | Study Duration | NOAEL (mg/kg bw) | Reference |
| Brain AChE | Rat | 13-week | 0.78, 0.25 | gezondheidsraad.nl |
| Red Blood Cell AChE | Rat | 13-week | 0.22, 0.25 | gezondheidsraad.nl |
| Red Blood Cell AChE | Dog | 13-week | ≥ 0.075 | gezondheidsraad.nl |
| Liver Carboxylesterase | Rat | Not specified | 0.01 | gezondheidsraad.nlinchem.org |
| Serum Carboxylesterase | Rat | Not specified | 0.05 | gezondheidsraad.nlinchem.org |
Dioxathion-Induced Biochemical Alterations Beyond Cholinesterase Inhibition
While the inhibition of cholinesterase is the primary and most well-understood mechanism of dioxathion's biological action, organophosphates, including dioxathion, can induce other biochemical alterations. Pesticides, including organophosphates, have the capacity to generate free radicals, leading to the production of reactive oxygen species (ROS). researchgate.netfrontiersin.org This imbalance between ROS production and the body's antioxidant defenses results in oxidative stress. researchgate.netfrontiersin.org Oxidative stress can disrupt various cellular pathways by inhibiting enzymes or receptors and can cause damage to essential biological macromolecules such as lipids, proteins, and DNA. researchgate.netfrontiersin.org
Dioxathion Metabolism and Biotransformation Pathways
In Vivo Metabolic Fate of Dioxathion in Vertebrate Models
The metabolic fate of dioxathion in vertebrate systems primarily involves hydrolysis and subsequent elimination of its breakdown products.
Identification of Major Hydrolysis Products
Studies on the in vivo metabolism of dioxathion in cattle have identified several major hydrolysis products. When applied dermally to cattle, chromatography and autoradiography revealed that diethyl phosphoric acid, diethyl phosphorothioic acid, and diethyl phosphorodithioic acid were significant products of hydrolysis. Additionally, cis- and trans-dioxathion isomers and dioxane derivatives were observed. A highly polar compound, presumed to be phosphoric acid, was also detected. nih.gov
The identified major hydrolysis products are summarized in the table below:
| Hydrolysis Product | Description |
| Diethyl phosphoric acid | Major hydrolysis product |
| Diethyl phosphorothioic acid | Major hydrolysis product |
| Diethyl phosphorodithioic acid | Major hydrolysis product |
| Dioxane derivatives | Observed hydrolysis product |
| Phosphoric acid (presumed) | Highly polar compound, presumed hydrolysis product |
| Cis-Dioxathion (unmetabolized/residual) | Detected, particularly in fatty tissues |
| Trans-Dioxathion (unmetabolized/residual) | Detected, particularly in fatty tissues |
Excretion Patterns and Elimination Kinetics in Mammalian Systems
In mammalian systems, particularly cattle, dioxathion exhibits characteristic absorption, distribution, and excretion patterns. Following dermal application to cattle, dioxathion is rapidly absorbed into the bloodstream, with peak radioactivity levels observed within 3 hours. For orally treated animals, the peak level of radioactivity was reached in 12 hours. Blood radioactivity persisted for at least one week after application, and the pattern of radioactivity in urine mirrored that in blood. nih.gov
Studies using 32P-labelled dioxathion in steers demonstrated that a significant proportion of the applied dose is eliminated through feces and urine. Specifically, 20.4% of the radioactivity was recovered from the urine, with traces found in the feces within 7 days after dermal application. nih.gov A notable observation was the transfer of much of the applied dose to fatty tissues, where the material concentrated was identified solely as unmetabolized dioxathion. nih.govinchem.org No detectable residues were found in muscle tissue samples. inchem.org
Phytometabolism of Dioxathion
The interaction of dioxathion with plant tissues involves distinct hydrolysis and degradation processes, influencing its persistence and transformation within the plant matrix.
Hydrolysis and Degradation within Plant Tissues
Dioxathion does not readily undergo hydrolysis on plant surfaces. However, once absorbed into plant tissues, hydrolysis occurs more readily and rapidly. nih.govinchem.org Studies on fruit surfaces indicate a slow rate of decline for dioxathion residues under natural conditions. The average half-life of dioxathion residues on citrus fruits was determined to be 84 days, on California grapes 45 days, and on apples 56 days. inchem.org
The cis- and trans-isomers of dioxathion have been identified as the most persistent components of residues on plant surfaces, exhibiting the least loss by volatilization, with half-lives ranging from 19 to 27 days. inchem.org Furthermore, processing operations can significantly reduce dioxathion residues; for instance, 60-80% of residues were lost during the drying of citrus pulp and apple pomace. inchem.org
Characterization of Plant-Derived Metabolites and Conjugates
While specific, detailed characterization of all dioxathion-derived metabolites and conjugates in plant tissues is less extensively documented compared to animal models, general principles of phytometabolism apply. Plants possess mechanisms to degrade, assimilate, metabolize, or detoxify contaminants. daneshyari.comnih.govresearchgate.net Phytodegradation, or phytotransformation, involves the metabolism of pollutants within plant tissues, often catalyzed by plant-produced enzymes such as oxygenases and dehalogenases. researchgate.net Organic pollutants can be degraded, mineralized, or metabolized inside plant cells through specific enzymatic systems, including laccases, dehalogenases, and nitro-reductases. researchgate.net
In general, plant metabolism of xenobiotics can involve phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions, where phase I metabolites are conjugated with endogenous polar groups. These conjugates can include glucuronic acid, sulfate, glycine, glutathione (B108866), acetyl, and methyl groups, facilitating detoxification and excretion. mdpi.com For dioxathion, while hydrolysis occurs within plant tissues, specific characterized conjugates have not been explicitly detailed in the provided research findings. The presence of oxygen analogues in dioxathion residues on plants has been noted, and further work was planned to determine their amounts. inchem.org
Isomer-Specific Metabolic Pathways of Dioxathion
Technical grade dioxathion is a mixture, typically consisting of approximately 24% cis-isomer and 48% trans-isomer, along with about 30% related compounds. nih.gov Research indicates that the ratio of cis- and trans-isomers remains unchanged after application to plants. inchem.org Furthermore, the cis- and trans-isomers have been identified as the most persistent components of dioxathion residues on plant surfaces, exhibiting the lowest rates of volatilization. inchem.org While the persistence of these isomers is noted, the available literature does not detail distinct, isomer-specific metabolic pathways or differential biotransformation routes for the cis- and trans-isomers of dioxathion in either vertebrate models or plant systems, beyond their differential persistence on plant surfaces.
Environmental Fate and Transport of Dioxathion
Degradation and Persistence in Terrestrial Environments
Dioxathion undergoes degradation in soil, with its persistence varying significantly based on environmental conditions and soil characteristics.
When released into soil, dioxathion degrades with a half-life ranging from 15 to 55 days, depending on the soil type. Studies conducted at 30 °C with 40% soil moisture capacity and fluorescent light illumination have provided specific half-life values for different soil compositions. Dissipation tends to be more rapid in drier, sandy soils. The primary mechanism for dioxathion removal in soil appears to be catalytic hydrolysis, as biodegradation is not considered a significant factor, given that the soil with the lowest organic matter content exhibited the fastest degradation rate. In most soil types studied, the degradation reaction followed first-order kinetics. nih.gov
Table 1: Dioxathion Soil Half-Lives under Varying Soil Conditions
| Soil Type | pH | Organic Matter (%) | Half-Life (days) |
| Fine sandy loam | 6.9 | 0.8 | 15 |
| Silty clay loam | 7.3 | 2.1 | 55 |
| Clay | 7.3 | 2.3 | 45 |
| Sandy loam | 7.6 | 1.8 | 30 |
The persistence of dioxathion in terrestrial environments is notably influenced by soil type. As detailed in Table 1, soils with higher organic matter content, such as silty clay loam (2.1% organic matter) and clay (2.3% organic matter), exhibited longer half-lives (55 and 45 days, respectively) compared to fine sandy loam (0.8% organic matter) with a half-life of 15 days. This suggests that while organic matter content plays a role, other soil properties, such as texture, also contribute to the compound's persistence. Dissipation is generally more rapid in drier, sandy soils. nih.gov
Aquatic Environmental Behavior of Dioxathion
The behavior of dioxathion in aquatic environments involves its transport, distribution, and interaction with water components.
Dioxathion is characterized by its insolubility in water. If released into water bodies, it would moderately adsorb to sediment and particulate matter present in the water column. nih.govnoaa.gov The compound is stable in water at a neutral pH but is susceptible to hydrolysis under alkaline conditions or when subjected to heat. noaa.govwikipedia.orgilo.org Dioxathion exhibits a log octanol/water partition coefficient (log Pow) estimated at 2.99, which suggests that moderate bioconcentration in aquatic organisms would be anticipated. nih.govdnacih.com Its estimated organic carbon partitioning coefficient (Koc) of 1000 indicates moderately strong adsorptivity to soil and sediment. nih.gov Dioxathion is considered very toxic to aquatic organisms. ilo.orgdnacih.comlgcstandards.com
Specific data regarding established remediation technologies for dioxathion contamination in aquatic systems are limited in the available literature. While general approaches for pesticide remediation in aquatic ecosystems, such as phytoremediation and microbial degradation, have been explored for various organic pollutants, direct information on their efficacy for dioxathion is not extensively detailed. wur.nlnih.gov Dioxathion is noted to be unstable on metal surfaces, and it is hypothesized that catalytic degradative processes might affect its persistence in natural waters, although concrete data to support this is not available. nih.gov No specific information concerning its biodegradability in water has been reported. nih.gov
Atmospheric Processes and Degradation of Dioxathion
The atmospheric fate of dioxathion is less understood compared to its behavior in soil and water. Dioxathion is likely to be released into the atmosphere in the form of an aerosol. Once airborne, it is expected to be subject to gravitational settling. nih.govilo.org Beyond gravitational settling, the atmospheric fate of dioxathion remains largely unknown. nih.gov Information regarding its vapor pressure is not available, and there is insufficient data to estimate its Henry's law constant, which precludes estimations of its volatilization from water or soil surfaces. nih.gov
Toxicological Research on Dioxathion
Systemic Toxicological Profiles in Animal Models
Dioxathion is considered toxic following respiratory, dermal, and oral exposure in test animals. gezondheidsraad.nl It is rapidly metabolized into breakdown products, such as DEPT, DEP, and DEPDT, which are primarily excreted in urine. gezondheidsraad.nl
Studies on acute lethal effects of dioxathion in experimental animals demonstrate varying toxicity depending on the species, route of exposure, and isomer composition. The cis-isomer of dioxathion is approximately four times more acutely toxic than the trans-isomer. cdc.govgezondheidsraad.nl For instance, the subcutaneous LD50 in rats for the cis-isomer is 66-86 mg/kg body weight, while for the trans-isomer, it is 230-290 mg/kg body weight. gezondheidsraad.nl
A summary of acute lethal toxicity values in various experimental animals is provided below:
| Exposure Route | Species (Strain) | Sex | LC50/LD50 (Reference) |
| Inhalation | Rat (Wistar) | Male, Female | 1398 mg/m³ (1 h) gezondheidsraad.nl |
| Inhalation | Mouse | Male, Female | 340 mg/m³ (1 h) gezondheidsraad.nl |
| Oral | Rat (M) | Male | 43 mg/kg inchem.org |
| Oral | Rat (F) | Female | 23 mg/kg inchem.org |
| Oral | Rat | Mixed | 23-118 mg/kg (most 23-64 mg/kg) cdc.govnih.gov |
| Oral | Dog | Mixed | 10-40 mg/kg cdc.govinchem.org |
| Dermal | Rat (Sherman) | Male | 235 mg/kg (in xylene) gezondheidsraad.nlcdc.gov |
| Dermal | Rat (Sherman) | Female | 63 mg/kg (in xylene) gezondheidsraad.nlcdc.gov |
| Dermal | Rabbit | Mixed | 85 mg/kg cdc.gov |
| Dermal | Rabbit | Mixed | >2000 mg/kg (OECD TG 402) hpc-standards.com |
| Intraperitoneal | Rat (F) | Female | 30 mg/kg inchem.org |
| Oral | Mouse (M) | Male | 176 mg/kg inchem.org |
Short-term studies in rats and dogs have reported no significant systemic effects apart from the inhibition of plasma cholinesterase (ChE), red blood cell acetylcholinesterase (AChE), or brain AChE. gezondheidsraad.nl Brain and red blood cell AChE were found to be less sensitive to inhibition by dioxathion compared to plasma ChE. gezondheidsraad.nl
In two 13-week studies in rats, the No Observed Adverse Effect Levels (NOAELs) for brain AChE inhibition were 0.78 and 0.25 mg/kg body weight, respectively. For red blood cell AChE inhibition, the NOAELs were 0.22 or 0.25 mg/kg body weight. gezondheidsraad.nl In a 13-week dog study, the NOAEL for red blood cell AChE inhibition was equal to or greater than 0.075 mg/kg body weight. gezondheidsraad.nl
In a 78-week feeding study, Osborne-Mendel rats were given technical-grade dioxathion in their feed. Clinical signs of toxicity in all treated groups included tremors, hyperactivity, and apparent hind-limb paralysis. gezondheidsraad.nl However, no dose-related changes in mortality or mean body weights were observed. gezondheidsraad.nl Carcinogenicity studies in rats and mice did not show a treatment-related increase in tumor incidence. gezondheidsraad.nl
Neurotoxicological Investigations of Dioxathion
Dioxathion, like other organophosphates, is neurotoxic, primarily due to its ability to inhibit cholinesterase enzymes. epa.govresearchgate.netresearchgate.net
The primary mechanism of dioxathion's toxicity in mammals is the inhibition of acetylcholinesterase (AChE) activity in nerve tissue. gezondheidsraad.nl Organophosphates, including dioxathion, require metabolic activation (oxidative desulfuration, replacing P=S with P=O) to form oxygen analogs (oxons) that are potent AChE inhibitors. nv.govnih.gov This inhibition leads to an excessive accumulation of acetylcholine (B1216132) (ACh) at synaptic clefts, resulting in the overstimulation of cholinergic receptors in both the peripheral and central nervous systems. researchgate.netcdnsciencepub.comwikipedia.org Acute inhibition of AChE by more than 60-70% can lead to a "cholinergic crisis," characterized by muscle fasciculations, weakness, parasympathomimetic signs, depression of respiratory control centers, and seizures. researchgate.net Brain AChE inhibition is identified as the most sensitive adverse toxic effect in animal studies, occurring at lower dose levels than other toxic effects. gezondheidsraad.nl
Dioxathion has been assessed for its potential to cause delayed neurotoxicity. The compound did not cause acute delayed neurotoxicity in hens when tested at single oral doses up to 1000 mg/kg body weight or subcutaneous doses up to 200 mg/kg body weight. gezondheidsraad.nljodrugs.com Similarly, other studies have also demonstrated that dioxathion does not cause paralysis in hens, which are commonly used models for organophosphate-induced delayed polyneuropathy (OPIDP). core.ac.uk
Genotoxicity and Mutagenicity Assessments of Dioxathion
Assessments of dioxathion's genotoxicity and mutagenicity have yielded mixed results across different test systems. Dioxathion was found to be positive in one bacterial mutagenicity test (Ames test, S. typhimurium, at 1.0 mg/plate and above). gezondheidsraad.nlhpc-standards.com However, other in vitro or in vivo mutagenicity/genotoxicity tests were not found or showed negative/equivocal results. gezondheidsraad.nlhpc-standards.com For instance, a Hamster ovary test for germ cell mutagenicity showed a negative result, and mutation in mammalian somatic cells in Ames test was reported as not mutagenic. hpc-standards.com Equivocal evidence was noted for hamster ovary sister chromatid exchange, and positive results were obtained in some in vivo mutagenicity (micronucleus test) in mice. hpc-standards.com Despite some positive in vitro results, carcinogenicity studies in rats and mice did not show a treatment-related increase in tumor incidence, suggesting that the positive bacterial mutagenicity test result was not reflected in carcinogenicity. gezondheidsraad.nlnih.gov Furthermore, dioxathion, as a mutagenic noncarcinogen, failed to induce an increase in cell turnover in target organs, which is often requisite for the expression of chemical-induced mutagenicity in vivo and subsequent carcinogenicity. nih.gov
Carcinogenicity Bioassays and Tumor Incidence Studies
Extensive toxicological research on dioxathion has included comprehensive carcinogenicity bioassays to assess its potential to induce tumors. The National Cancer Institute (NCI) and the National Toxicology Program (NTP) conducted a significant bioassay involving the dietary administration of technical-grade dioxathion to Osborne-Mendel rats and B6C3F1 mice. In this study, dioxathion was fed to groups of 50 male and 50 female animals of each species for 78 weeks, followed by observation periods of 33 weeks for rats and 12-13 weeks for mice. The time-weighted average concentrations for male rats were 180 and 90 ppm, for female rats 90 and 45 ppm, for male mice 567 and 284 ppm, and for female mice 935 and 467 ppm. nih.gov
The findings from these carcinogenicity studies in both rats and mice indicated no treatment-related increase in tumor incidence. nih.govgezondheidsraad.nl While a variety of neoplasms were observed across treated and control animals, none were histopathologically unusual or occurred in statistically significant incidences. nih.gov Consequently, under the conditions of this bioassay, dietary administration of dioxathion was concluded not to be carcinogenic in either Osborne-Mendel rats or B6C3F1 mice. nih.govnih.gov
Furthermore, various governmental and non-governmental organizations have evaluated the carcinogenic potential of dioxathion, consistently concluding a lack of evidence for carcinogenicity. The National Institute for Occupational Safety and Health (NIOSH), the National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (US EPA) have assigned no carcinogenic designation to dioxathion. cdc.govcdc.gov The US EPA's Office of Pesticide Programs specifically classified dioxathion as "Group E—Evidence Of Non-Carcinogenicity For Humans" in 1994. orst.edu Similarly, the European Parliament has given no GHS designation, and the International Agency for Research on Cancer (IARC) has not classified it as a human carcinogen. cdc.govsigmaaldrich.com The American Conference of Governmental Industrial Hygienists (ACGIH) categorizes dioxathion as A4, meaning it is "Not classifiable as a human carcinogen." cdc.gov
While dioxathion was found to be positive in one bacterial mutagenicity test, this result was not corroborated by the carcinogenicity studies, suggesting it was not reflected in tumor incidence. gezondheidsraad.nl
Table 1: Carcinogenic Designations for Dioxathion by Various Organizations
| Organization | Carcinogenic Designation | Date of Assessment (where available) |
| NIOSH | No designation | 2005 cdc.govcdc.gov |
| NTP | No designation | 2016 cdc.govcdc.gov |
| US EPA | No designation | 2017 cdc.govcdc.gov |
| US EPA (Office of Pesticide Programs) | Group E—Evidence Of Non-Carcinogenicity For Humans | 1994 orst.edu |
| European Parliament | No GHS designation | 2008 cdc.gov |
| IARC | No designation | 2012 cdc.govsigmaaldrich.com |
| ACGIH | A4: Not classifiable as a human carcinogen | 2014 cdc.gov |
Developmental and Reproductive Toxicity Research
Research into the developmental and reproductive toxicity of dioxathion has been conducted to ascertain its effects on reproductive processes and offspring development. Studies in rats have indicated that dioxathion did not induce maternal or reproductive toxicity at dietary concentrations up to 0.5 mg/kg body weight. gezondheidsraad.nl In these investigations, no adverse effects were observed on critical reproductive parameters, including mating, fertility, pregnancy indices, or gestation time in test animals when compared to control groups. gezondheidsraad.nl
Furthermore, the studies reported no impact on parturition, the number of litters and live births, pup viability at birth and at various intervals during the lactation period, or on weanling body weight gain. gezondheidsraad.nl Cholinesterase activities in brain, red blood cell, and plasma were also not significantly different between the F2 parental animals in the test and control groups. gezondheidsraad.nl
It is important to note that, as of earlier assessments, no specific teratology studies (studies evaluating the potential to cause birth defects) on dioxathion have been reported in the available literature. gezondheidsraad.nl Similarly, no specialty studies evaluating the potential of dioxathion to cause biological system/function-specific effects, including reproductive and developmental effects, following dermal exposure were identified in some reviews. cdc.gov
Dermal Absorption and Systemic Availability Studies
Investigations into the dermal absorption and systemic availability of dioxathion are crucial for understanding potential exposure routes and subsequent systemic effects. Dioxathion is known to be toxic by passing through the skin. nj.gov It has been assigned the SK: SYS (FATAL) notation by NIOSH, indicating that it can be absorbed through the skin, become systemically available, and potentially be fatal at low doses. cdc.gov
Despite this, some predictive models have indicated that dioxathion has a low potential to be absorbed through the skin and become systemically available. cdc.gov However, acute dermal toxicity studies in rats and rabbits have been conducted, suggesting that dermal exposure can lead to systemic effects. cdc.gov
It has been noted that no human or animal in vivo toxicokinetic data evaluating the potential of dioxathion to be absorbed through the skin following dermal exposure were identified in some comprehensive reviews. cdc.gov Similarly, no case reports, epidemiological studies, or repeated-dose, subchronic, or chronic toxicity studies in animals were identified that specifically evaluated the potential of dioxathion to be absorbed through the skin or to cause systemic effects following dermal exposure. cdc.gov
Human Exposure Case Studies and Clinical Observations
Human exposure to dioxathion, primarily an organophosphate pesticide, can result in rapid and potentially fatal organophosphate poisoning. nj.govwikipedia.org Clinical observations from human exposure cases typically manifest as a range of acute symptoms characteristic of cholinesterase inhibition. wikipedia.org
Reported acute (short-term) health effects that may occur immediately or shortly after exposure include headache, sweating, nausea, vomiting, and diarrhea. nj.gov Neurological manifestations can involve muscle twitching and loss of coordination. nj.gov Other symptoms include irritation to the eyes on contact, pupil constriction, blurring of vision, abdominal cramps, labored breathing, and excess salivation. wikipedia.org These are considered classic symptoms of organophosphate poisoning. wikipedia.org
While dioxathion is no longer permitted for sale in the United States, residual products or imports may still pose exposure risks. nj.govwikipedia.org Long-term or repeated exposure to dioxathion may lead to more chronic effects, such as nerve damage, poor motor coordination, and personality changes, including anxiety, depression, or irritability. nj.govwikipedia.org Regular assessment of plasma and red blood cell cholinesterase levels is recommended for individuals with consistent exposure to dioxathion, particularly if they are also exposed to other cholinesterase-affecting chemicals like other organophosphates or carbamates, as this may increase their risk. wikipedia.org
Toxicological Risk Assessment Frameworks for Dioxathion
Toxicological risk assessment frameworks for dioxathion primarily focus on its mechanism of toxicity as a cholinesterase inhibitor. The committee responsible for assessing dioxathion's toxicity concluded that its mechanism of toxicity in mammals involves the inhibition of acetylcholinesterase (AChE) activity in nerve tissue. gezondheidsraad.nl Brain AChE inhibition has been identified as the most sensitive adverse toxic effect in animal studies, occurring at dose levels lower than those causing other toxic effects. gezondheidsraad.nl In humans, red blood cell AChE is used as a surrogate for brain AChE, given that brain AChE cannot be directly measured. gezondheidsraad.nl
Risk assessment also considers routes of exposure, with dioxathion being toxic after respiratory, dermal, and oral exposure. gezondheidsraad.nl The compound is recognized as an Extremely Hazardous Substance under Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act. wikipedia.org
The absence of evidence for carcinogenicity in animal bioassays and the consistent "no designation" or "not classifiable" status from major regulatory and scientific bodies (e.g., US EPA, NTP, IARC, ACGIH) are key components in its risk assessment profile concerning cancer. nih.govnih.govcdc.govcdc.govorst.edu However, the acute and severe toxicity associated with cholinesterase inhibition remains the primary concern for risk assessment and management. nj.govwikipedia.org
The risk assessment frameworks for dioxathion emphasize the importance of understanding its acute effects and the potential for systemic toxicity, particularly via dermal absorption, which can be fatal at low doses. cdc.gov The established NOAELs (No Observed Adverse Effect Levels) from animal studies for cholinesterase inhibition are critical data points used in deriving reference doses or exposure limits for human health risk assessments. For instance, NOAELs for brain AChE inhibition in 13-week rat studies were 0.78 and 0.25 mg/kg bw, and for red blood cell AChE inhibition, 0.22 or 0.25 mg/kg bw. In a 13-week dog study, the NOAEL for red blood cell AChE inhibition was equal to or greater than 0.075 mg/kg bw. gezondheidsraad.nl
Ecotoxicological Assessments of Dioxathion
Impacts on Non-Target Organisms in Aquatic Ecosystems
Dioxathion exhibits significant toxicity to aquatic organisms, indicating a potential risk to freshwater ecosystems. herts.ac.uknih.gov
Aquatic invertebrates are highly sensitive to dioxathion exposure. Studies have shown that even very low concentrations can lead to acute effects. For instance, the temperate freshwater aquatic invertebrate Daphnia magna demonstrated a high sensitivity, with an acute 48-hour EC₅₀ value of 0.00035 mg/L (0.35 µg/L). herts.ac.uknih.gov Another aquatic invertebrate, Gammarus lacustris, showed a 48-hour TLM (Tolerance Limit Maximum) of 690 µg/L. nih.gov Furthermore, Gammarus fasciatus exhibited a 96-hour LC50 of 8.6 µg/L. nih.gov
Table 1: Acute Toxicity of Dioxathion to Aquatic Invertebrates
| Organism | Endpoint | Value (µg/L) | Exposure Time | Source |
| Daphnia magna | EC₅₀ | 0.35 | 48 hours | herts.ac.uknih.gov |
| Gammarus lacustris | TLM | 690 | 48 hours | nih.gov |
| Gammarus fasciatus | LC₅₀ | 8.6 | 96 hours | nih.gov |
Dioxathion is moderately to highly toxic to freshwater fish species. herts.ac.uknih.gov The acute 96-hour LC₅₀ for Oncorhynchus mykiss (rainbow trout) was determined to be 0.118 mg/L. herts.ac.uk For Bluegill, a 48-hour TLM of 14 µg/L was reported. nih.gov
Table 2: Acute Toxicity of Dioxathion to Fish and Other Aquatic Vertebrates
| Organism | Endpoint | Value (mg/L or µg/L) | Exposure Time | Source |
| Oncorhynchus mykiss | LC₅₀ | 0.118 mg/L | 96 hours | herts.ac.uk |
| Bluegill | TLM | 14 µg/L | 48 hours | nih.gov |
Specific detailed research findings on the impacts of dioxathion solely on algae and aquatic plants were not available within the scope of this review.
Terrestrial Ecotoxicity of Dioxathion
Information specifically detailing the ecotoxicity of dioxathion on terrestrial organisms is limited in the provided sources. General ecotoxicological principles suggest that pesticides can affect terrestrial ecosystems, but direct data for dioxathion in these specific categories were not found.
Specific detailed research findings on the impacts of dioxathion solely on soil microorganisms and invertebrates were not available within the scope of this review.
Specific detailed research findings on the impacts of dioxathion solely on terrestrial vertebrates were not available within the scope of this review.
Combined Pollution and Mixture Toxicity Studies involving Dioxathion
The assessment of ecotoxicological impacts often necessitates understanding how chemical compounds behave in mixtures, as environmental exposures rarely involve a single contaminant.
Interaction with Other Pesticides and Agro-Contaminants
Synergistic and Antagonistic Effects
Research specifically demonstrating synergistic or antagonistic ecotoxicological effects involving Dioxathion in combination with other compounds is not extensively documented in the retrieved information. General discussions on mixture toxicology highlight that substances in a mixture can either enhance (synergism) or diminish (antagonism) each other's toxicity, or act independently. tandfonline.commsdvetmanual.comresearchgate.net However, these concepts are typically discussed in broader terms of pesticide mixtures without specific data for Dioxathion. One study involving human subjects exposed to a combined Dioxathion-malathion treatment found no cholinesterase depression related to the experimental treatment, with clinical findings similar to a control group, but this was a human health study and not an ecotoxicological assessment of environmental mixtures. inchem.org
Influence of Environmental Stressors
While Dioxathion's inherent stability under certain environmental conditions, such as neutral pH and temperatures below 135°C, is noted gezondheidsraad.nlnoaa.gov, specific studies detailing how environmental stressors like temperature, pH fluctuations, or other abiotic factors influence the ecotoxicity of Dioxathion to non-target organisms are not explicitly provided in the search results. Environmental factors are known to affect the toxicity of xenobiotics, with water temperature, dissolved oxygen, pH, salinity, water hardness, and suspended substances being key modifying factors in aquatic environments. lkouniv.ac.inmdpi.com However, direct experimental data on Dioxathion's ecotoxicity modulation by these stressors is not available.
Mechanisms of Ecotoxicity at Molecular and Cellular Levels
The primary mechanism of toxicity for Dioxathion is well-established.
The main mechanism of toxicity for Dioxathion in biological systems, including mammals, is the inhibition of acetylcholinesterase (AChE) activity in nerve tissue. wikipedia.orggezondheidsraad.nl This inhibition disrupts normal nerve impulse transmission. wikipedia.org Studies indicate that the cis-isomer of Dioxathion is more toxic than its trans-isomer. gezondheidsraad.nl
Ecotoxicogenomics and Biomarker Development
Specific ecotoxicogenomics studies or detailed biomarker development efforts directly related to Dioxathion's environmental impact are not detailed in the available literature. Ecotoxicogenomics, which integrates 'omics' studies (e.g., transcriptomics, proteomics, metabolomics, epigenomics) into ecotoxicology, aims to provide insights into environmental toxicity and identify novel biomarkers. cdc.gov Biomarkers are crucial tools for detecting biological changes due to pollutant exposure at molecular, cellular, organ, and organism levels, often before overt disease symptoms appear. coastalwiki.orgagriscigroup.us However, the application of these advanced approaches specifically for Dioxathion in environmental contexts is not reported in the retrieved information.
In Vitro Ecotoxicity Testing
Information on in vitro ecotoxicity testing for Dioxathion is limited in the provided sources. One report indicated that Dioxathion tested positive in a single bacterial mutagenicity test. However, the committee reviewing this data noted a lack of other in vitro or in vivo mutagenicity/genotoxicity tests for the compound. gezondheidsraad.nl Additionally, no in vitro tests for corrosivity (B1173158) or skin irritation using human or animal skin models were identified, precluding an adequate evaluation of Dioxathion's direct effects on the skin via these methods. cdc.gov While in vitro toxicity testing is a valuable tool for evaluating chemical effects on cultured cells and understanding toxic mechanisms researchgate.netwikipedia.org, comprehensive ecotoxicological in vitro data for Dioxathion beyond a basic mutagenicity screen is not available in the provided search results.
Ecological Risk Assessment Models and Methodologies for Dioxathion
Ecological Risk Assessment (ERA) provides a structured framework for evaluating the likelihood and magnitude of adverse effects from chemical exposure on organisms and ecosystems lgcstandards.com. The general principles of ERA are broadly accepted and typically involve three main components: problem formulation, analysis, and risk characterization wa.govnih.gov. This process often employs a tiered approach, beginning with screening-level assessments that require minimal data and utilize conservative assumptions to provide health-protective evaluations lgcstandards.com.
Methodologies for assessing ecological risks associated with compounds like Dioxathion integrate various scientific disciplines. These include chemical analysis to determine the presence and concentration of the substance in environmental matrices, environmental fate and transport modeling to predict its movement and persistence, and the development of stressor-response profiles to understand its toxicological effects on different species wa.govnih.govherts.ac.uk. The U.S. Environmental Protection Agency's (EPA) framework for ecological risk assessment serves as a common starting point for such evaluations nih.gov.
For Dioxathion, environmental fate studies are crucial in understanding its behavior in different media. In soil, Dioxathion's degradation rate, expressed as its half-life (DT₅₀), varies depending on soil characteristics such as type, pH, and organic matter content epa.gov. It is stable in water at neutral pH but undergoes hydrolysis under alkaline conditions or when heated epa.gov. Dioxathion can also adsorb moderately to sediment and particulate matter in the water column, and moderate bioconcentration in aquatic organisms is anticipated epa.gov.
Table 1: Dioxathion Soil Half-Life (DT₅₀) Data
| Soil Type | pH | Organic Matter (%) | Half-Life (Days) | Source |
| Fine Sandy Loam | 6.9 | 0.8 | 15 | epa.gov |
| Silty Clay Loam | 7.3 | 2.1 | 55 | epa.gov |
| Clay | 7.3 | 2.3 | 45 | epa.gov |
| Sandy Loam | 7.6 | 1.8 | 30 | epa.gov |
Ecological models are vital tools for assessing the risks posed by pollutants to ecosystems, communities, and populations. They facilitate the direct integration of species sensitivity to organic pollutants, their environmental fate, mechanisms of action, and the life-history features of the organisms of concern wa.govnih.gov. Research also involves modeling regulatory threshold levels for pesticides in surface waters, utilizing ecotoxicological effect databases nih.gov.
Acute aquatic ecotoxicity data for Dioxathion indicate its potential impact on aquatic life.
Table 2: Dioxathion Aquatic Ecotoxicity Data
| Organism | Endpoint | Value (mg/L) | Source | Interpretation |
| Oncorhynchus mykiss (Rainbow Trout) | Acute 96-hour LC₅₀ | 0.118 | epa.gov | Moderate |
| Daphnia magna | Acute 48-hour EC₅₀ | 0.00035 | epa.gov | High |
| Aquatic Organisms | LC₅₀/48 hours | 0.285 | wa.gov | Very Toxic |
Bioindicators and Monitoring Approaches for Dioxathion Effects
Bioindicators are organisms or biological processes that provide valuable information on environmental quality or the impacts of human activities on ecosystems. They are crucial for understanding the complex interactions between organisms and their environment and can serve as early warning systems for environmental degradation, allowing for timely interventions.
Biomonitoring approaches for assessing the effects of chemical compounds like Dioxathion encompass various methodologies:
Biological tissue analysis: Determining the concentration of specific substances within living organisms.
Morphological studies: Observing cellular and structural changes in organisms.
Controlled environments: Measuring beneficial or toxic effects on organisms under controlled in situ or laboratory conditions.
Ecological methods: Assessing changes in community structure and diversity.
Physiological and biochemical methods: Evaluating community metabolism or biochemical effects in individuals or communities.
Biomonitoring can be categorized into active biomonitoring, which involves placing organisms under controlled conditions at a study site, and passive biomonitoring, which utilizes organisms and communities that are natural components of the ecosystem.
For organophosphate pesticides such as Dioxathion, cholinesterase inhibition is a well-established biochemical biomarker. Dioxathion is known to inhibit the enzyme acetylcholinesterase (AChE) epa.gov. Therefore, assessing cholinesterase levels in exposed organisms can indicate exposure and potential effects wikipedia.org. The North American freshwater amphipod, Hyalella azteca, is recognized as a sensitive and widely used bioindicator species for pesticides, with well-developed and standardized test methodologies.
Regular monitoring of Dioxathion levels in environmental samples, including food and water, is essential to ensure compliance with safety regulations epa.gov. Analytical methods employed for detecting Dioxathion in environmental matrices include gas chromatography with various detectors.
Table 3: Dioxathion Analytical Detection Limits in Environmental Samples
| Method | Matrix | Detection Limit | Source |
| Capillary Gas Chromatography with Flame Photometric Detector (CGCFPD) | Wastewater | 120 ng/L | epa.gov |
| Gas Chromatography with Nitrogen-Phosphorus Detector | Wastewater | 0.010 µg/L | epa.gov |
While bioindicators offer valuable insights, a limitation is their sensitivity to multiple stressors. To address this, scientists often integrate biological indicators with other monitoring approaches, such as chemical and physical measurements, to achieve a more comprehensive understanding of environmental changes. Targets for measurement in biomonitoring studies can include the parent chemical, its metabolites, and environmental degradation products.
Analytical Methodologies for Dioxathion Research
Spectrophotometric Methods
Spectrophotometric methods offer a versatile approach for the analysis of chemical compounds, including Dioxathion. Infrared (IR) spectrophotometry has been evaluated for its suitability as a routine method for determining Dioxathion concentrations, particularly in cattle dipwashes. Studies have demonstrated that calibration curves generated from the absorbances of Dioxathion solutions in carbon tetrachloride, as well as from extracts of aqueous emulsions, exhibit similar slopes, indicating the method's consistency. oup.comoup.com
Beyond infrared techniques, Dioxathion can also be determined through colorimetric spectrophotometry. A notable method involves the conversion of Dioxathion to 2,3-dichloro-1,4-dioxan, which is subsequently hydrolyzed and measured colorimetrically as glyoxal (B1671930) 2,4-dinitrophenylosazone. This specific method typically involves measurement at 600 nm. nih.gov It is important to note that Dioxathion itself does not possess a chromophore that absorbs UV radiation above 290 nm, suggesting that direct UV-Vis spectrophotometry is not typically employed for its direct detection without prior chemical derivatization. nih.gov
Quality Control and Assurance in Dioxathion Analysis
Ensuring the accuracy and reliability of Dioxathion analysis necessitates robust quality control and assurance protocols. These protocols encompass the use of standard reference materials, meticulous calibration procedures, and thorough studies on recovery and limits of detection.
Standard Reference Materials and Calibration
Standard Reference Materials (SRMs) are fundamental to achieving accurate and traceable analytical results for Dioxathion. These materials, available with specified purities (e.g., 68% or 99.43% for different grades), serve as essential calibration and quality control standards. nacchemical.comlgcstandards.com
For chromatographic techniques, such as Gas Chromatography with Flame Photometric Detection (GC/FPD) or Gas Chromatography-Mass Spectrometry (GC/MS), calibration standards are typically prepared by diluting stock solutions of Dioxathion in appropriate solvents like isooctane (B107328) or hexane. epa.gov Calibration curves are constructed using a minimum of five concentrations, designed to span the expected range of concentrations in field samples and to encompass the linear range of the detector. epa.gov Daily calibration with at least six working standards is a common practice to maintain method performance. cdc.gov The use of internal standards is also crucial, as they can help compensate for matrix effects and improve quantification accuracy, provided their measurement is not affected by interferences. epa.govmdpi.com
A critical consideration in Dioxathion calibration is its inherent chemical nature. While Dioxathion is considered a single-component pesticide, its standards can exhibit additional peaks in chromatograms. These extra peaks are often attributed to spontaneous oxygen-sulfur isomerization or thermal degradation occurring within the injection port during analysis, which can complicate the precise quantitation of the target analyte. epa.govms.gov
Recovery Data and Limit of Detection Studies
Recovery studies and the determination of limits of detection (LOD) and quantification (LOQ) are integral components of method validation for Dioxathion analysis. These studies assess the accuracy and sensitivity of the analytical method in various matrices.
Historically, recovery data for Dioxathion have been reported across a range of agricultural and animal matrices. The following table summarizes some reported recovery percentages:
| Matrix | Fortification Level (ppm) | Recovery (%) | Source |
| Citrus peel | 1-10 | 96-103 | inchem.org |
| Citrus pulp | 0.03 | 100 | inchem.org |
| Apples | 1-30 | 95-101 | inchem.org |
| Grapes | 0.1-20 | 100 | inchem.org |
| Animal fat | 1.0 | 84-90 | inchem.org |
The limit of detection for Dioxathion in milk has been reported to be less than 0.005 p.p.m. dpi.qld.gov.au For general pesticide residue analysis using advanced techniques like QuEChERS-based methods coupled with Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS) or Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight (UHPLC-QTOF), typical LODs can range from 1 to 10 µg/kg or 1.5 to 3 µg/kg. Corresponding LOQs often fall within the range of 10 to 15 µg/kg or 5 to 10 µg/kg. mdpi.comresearchgate.net Acceptable recovery ranges for multi-pesticide methods are generally considered to be between 70% and 120%. mdpi.comresearchgate.net
Challenges in Analytical Methodology for Dioxathion
The analysis of Dioxathion presents several challenges that analytical chemists must address to ensure accurate and reliable results. One significant challenge stems from the chemical instability of Dioxathion, particularly its sensitivity to surfaces like iron or tin, and its behavior when mixed with certain carriers. nih.gov
A recurring issue in Dioxathion analysis, especially with gas chromatographic methods, is the observation of multiple peaks in chromatograms of Dioxathion standards. These additional peaks can arise from spontaneous oxygen-sulfur isomerization of the compound or from thermal degradation occurring within the heated injection port of the gas chromatograph. epa.govms.gov For instance, studies have shown that an early eluting peak (Peak #1) and a later eluting peak (Peak #2, identified as Dioxathion) can be present in standards. The ratio of Peak #1 to Peak #2 has been observed to increase significantly with higher injection port temperatures, strongly suggesting that Peak #1 is a thermal degradation product of Dioxathion. ms.gov This thermal instability and the presence of degradation products can lead to discrepancies in reported concentrations between different laboratories or when using different analytical conditions. ms.gov
Furthermore, in the context of multi-residue pesticide analysis, the selection of appropriate chromatographic columns and detectors is crucial due to the potential for coelution of Dioxathion with other organophosphorus compounds. epa.gov For more polar pesticides, which may include some Dioxathion metabolites or related compounds, matrix effects such as ion suppression can occur, necessitating careful optimization of chromatographic conditions, sample preparation methods, and the judicious use of internal standards to ensure accurate quantification. mdpi.com
Research Gaps, Challenges, and Future Directions in Dioxathion Studies
Unaddressed Toxicological Endpoints and Data Deficiencies
Significant deficiencies in toxicological data for Dioxathion persist, hindering comprehensive risk assessment.
A notable gap in the understanding of Dioxathion's toxicity is the absence of comprehensive toxicokinetic data in both humans and animals cdc.gov. Specifically, studies evaluating the potential for Dioxathion to be absorbed through the skin or to induce systemic effects following dermal exposure have not been identified cdc.gov. Toxicokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a chemical, is crucial for establishing the relationship between an observed effect and the actual target dose within an organism rivm.nlmdpi.com. This information is vital for accurately extrapolating safe concentrations determined in in vitro studies to safe external doses in vivo for humans rivm.nl. While physiologically-based toxicokinetic (PBTK) models are increasingly utilized to simulate biomarker evolution, a key limitation remains the integration of multiple chemicals within mixtures researchgate.net. Furthermore, the development of reverse toxicokinetics is essential to convert internal exposure metrics, such as blood concentrations, back to corresponding external exposure metrics, enabling risk assessors and managers to control external exposure effectively github.io.
Research into Dioxathion's potential effects on the immune and endocrine systems remains incomplete. No specialized studies have been identified that assess Dioxathion's capacity to induce specific biological system/function effects, including reproductive, developmental, and immunotoxic effects, following dermal exposure cdc.gov.
Immunotoxicity: There is a recognized need for immunotoxicological biomarkers and biological monitoring tools to accurately assess the extent of immunotoxicity in wildlife, although the selection of universal biomarkers is complicated by the physiological diversity of immune systems across different animal species researchgate.net. Future research priorities include understanding the molecular mechanisms underlying immunotoxicity, identifying biomarkers for early detection, and developing alternative testing methods, such as in vitro and computational models, to reduce reliance on animal testing and improve human risk assessments immundnz.com. Routine subacute and chronic toxicity studies should incorporate a thorough gross and histopathological evaluation of lymphoid organs to more precisely detect a chemical's potential for immunotoxicity nih.gov. Moreover, a clearer understanding of the immune system's functional reserve is required for accurate interpretation of immune function tests in relation to human health nih.gov.
Endocrine Disruption: Broader scientific understanding of endocrine disruptors (EDCs) still exhibits gaps europa.eunih.gov. A significant number of chemicals currently in commercial use have not been tested for their endocrine-disrupting potential, leading to considerable uncertainties regarding the true extent of risks posed by such compounds nih.gov. Knowledge gaps persist concerning the associations between EDC exposures and various endocrine diseases nih.gov. For many endocrine-disrupting effects, agreed-upon and validated test methods are lacking, particularly for human health outcomes such as female reproductive disorders and hormonal cancers nih.gov. An integrated and coordinated international effort is required to definitively establish the role of EDCs in the observed declines in human and wildlife health nih.gov.
Critical data gaps exist concerning Dioxathion's genotoxic and teratogenic potential.
Genotoxicity: Data deficiencies for Dioxathion include the absence of epidemiological and in vivo animal genotoxicity studies epa.gov. Furthermore, major data gaps identified under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) for Dioxathion include chronic toxicity, oncogenicity, and mutagenicity data, which is directly related to genotoxicity epa.gov.
Teratology: Specifically for Dioxathion, no teratology studies have been reported gezondheidsraad.nl. The IRIS (Integrated Risk Information System) file also notes data gaps for rat and rabbit teratology studies concerning this compound epa.gov. More broadly, challenges in assessing teratogenic risk include clarifying the relationships between dosage, plasma concentrations, and the risk of malformations nih.gov. Existing studies are often limited by insufficient numbers of pregnancies, and the teratogenic risk of newer generation compounds, if any, remains largely unknown nih.gov. Large-scale prospective studies and international collaboration are needed to address these limitations, alongside the development of clear definitions for congenital malformations and prolonged follow-up protocols to detect abnormalities not evident at birth nih.gov.
Advanced Ecotoxicological Modeling and Prediction
Improving the assessment of Dioxathion's environmental impact requires advancements in ecotoxicological modeling.
Establishing accurate predictive models for exposure-effect relationships is a complex undertaking. Linking environmental concentrations to toxicological effects is not straightforward due to non-linear relationships, time-varying concentrations, short-term peak exposures, and the complexities of sequential or simultaneous exposure to multiple compounds under changing environmental conditions oup.com. Existing models, such as those based on toxic units, are often conceptually inadequate for deriving actual effect levels from mixture exposures and are typically only valid for fixed, single exposure times oup.com. The optimal modeling approach would involve estimating all relevant parameter values for chemicals from raw survival data of organisms exposed to multiple concentrations and monitored over time oup.com. Physiologically Based Kinetic (PBK) models are under development to predict internal exposure to organophosphate pesticides, offering a promising tool for assessing species differences in kinetics researchgate.net. Furthermore, reverse toxicokinetics provides a method for converting internal exposure metrics, such as blood concentrations, into external exposure metrics (e.g., administered equivalent doses), which is crucial for chemical risk assessment and prioritization github.io. The advancement of predictive models for toxicity is also recognized as important for reducing the need for animal experimentation charite.de. There is also a call for more theoretical and practical statistical analysis to better understand threshold models in ecotoxicology and to link test results to predictive ecological and biological models oecd.org.
Novel Approaches in Resistance Management
The emergence of resistance in pest populations to chemical controls, including organophosphates like Dioxathion, necessitates the development of novel resistance management approaches mdpi.comirac-online.org. Effective strategies aim to minimize the selection pressure that leads to resistance, often by integrating various control mechanisms and carefully managing the application of active ingredients irac-online.orgirac-online.org.
Molecular Diagnostics for Early Resistance Detection
Molecular diagnostics represent an innovative solution for insecticide resistance management (IRM) by enabling the effective monitoring of insecticide resistance and facilitating timely decision-making regarding control strategies mdpi.com. These techniques can identify specific nucleic acid sequences associated with resistance, even at low concentrations, allowing for early detection herts.ac.ukmdpi.comnih.govresearchgate.net.
Development of New Control Strategies Based on Resistance Mechanisms
Understanding the molecular mechanisms underlying resistance is crucial for developing new control strategies researchgate.netresearchgate.netnih.gov. For organophosphates, resistance often stems from modifications at the target site that reduce the pesticide's affinity or from increased enzymatic detoxification mdpi.comresearchgate.netnih.govcanada.ca.
New control strategies based on resistance mechanisms generally involve:
Rotation of Modes of Action: Alternating or sequencing pesticides with different modes of action is a fundamental IRM strategy to prevent the rapid development of resistance to any single chemical class irac-online.orgirac-online.orgparliament.bg. Since Dioxathion is an acetylcholinesterase inhibitor (IRAC Group 1B), its use should be rotated with insecticides from other IRAC groups that have different target sites or mechanisms of action irac-online.org.
Integrated Pest Management (IPM): IPM programs incorporate a variety of control methods, including synthetic insecticides, biological controls, cultural practices, and pest-resistant varieties, to reduce reliance on chemical pesticides and mitigate resistance development irac-online.orggoogle.commarketresearchintellect.comnih.gov.
Synergistic Formulations: Combining Dioxathion with synergists that inhibit detoxification enzymes could potentially overcome metabolic resistance mechanisms, although specific research on Dioxathion in this context was not identified canada.ca.
Novel Chemical Development: The continuous development of new active ingredients with novel modes of action is essential to stay ahead of resistance evolution parliament.bg.
While these strategies are broadly applicable to managing resistance to organophosphates, specific documented research on new control strategies developed solely based on identified Dioxathion-specific resistance mechanisms was not found. However, Dioxathion is listed among organophosphates in discussions of resistance management strategies irac-online.orgparliament.bgmarketresearchintellect.com.
Development of Sustainable Pesticide Use Practices and Policy Implications
The sustainable use of pesticides, including Dioxathion, has been a growing concern globally, driven by the need to manage food production while minimizing detrimental effects on human health and the environment napier.ac.ukresearchgate.net. Policy frameworks aim to optimize pesticide use and encourage sustainable practices.
Key aspects of sustainable pesticide use practices and their policy implications include:
Regulatory Frameworks: Policies, such as those in the European Union, have been developed to tackle challenges associated with pesticide use, focusing on reducing their risk to the environment and human health napier.ac.ukresearchgate.net. However, achieving these targets is complex due to diverse stakeholder interests napier.ac.uk.
Integrated Pest Management (IPM) Adoption: IPM is a cornerstone of sustainable pesticide use, emphasizing a combination of sustainable biological, physical, and non-chemical methods, with chemical pesticides applied only as a last resort marketresearchintellect.comresearchgate.net.
Monitoring and Surveillance: Regular monitoring of pesticide use patterns, residue levels in food and the environment, and the incidence of pesticide-related issues is crucial for informed policy-making and identifying areas for intervention irac-online.orgmarketresearchintellect.compops.int.
Research and Innovation: Continued research into alternatives to conventional pesticides, including microbial pesticides, biomolecules, and safer, reduced-risk molecules, is vital for fostering more sustainable agricultural practices nih.gov.
International Cooperation: Harmonizing pesticide regulations and improving methodologies for food safety globally are urgent needs, especially given the varying pesticide usage patterns and regulatory landscapes across different regions irac-online.orgmarketresearchintellect.comresearchgate.net.
Dioxathion's status as an organophosphate means it falls under these broader discussions of sustainable pesticide use. Its classification as an "Extremely Hazardous Substance" in some contexts underscores the importance of stringent regulatory oversight and the adoption of sustainable practices where it is still in use wikipedia.org. Some policy discussions in countries like Kenya have mentioned Dioxathion in the context of understanding pesticide use and sustainable development policies mdpi.com.
Emerging Contaminants and Dioxathion Interactions in Complex Environmental Matrices
Emerging contaminants (ECs) represent a significant and growing threat to ecosystems and human health due to their persistence, potential for bioaccumulation, and often unknown toxicological profiles napier.ac.uknih.govmecconference.comnih.gov. These include a wide range of substances such as pharmaceuticals, personal care products, and various industrial chemicals, which can interact in complex environmental matrices like water, soil, and air napier.ac.uknih.govmecconference.com.
Q & A
Q. What analytical techniques are most effective for detecting and quantifying Dioxathion in environmental samples, and how can their sensitivity be optimized?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for detecting organophosphates like Dioxathion. To optimize sensitivity:
- Use derivatization to enhance volatility for GC-MS .
- Validate methods with spiked recovery experiments to account for matrix effects.
- Calibrate instruments using certified reference materials to minimize quantification errors .
Q. What are the primary degradation pathways of Dioxathion in aquatic systems, and how do pH and temperature influence these processes?
Methodological Answer:
- Conduct controlled hydrolysis experiments under varying pH (e.g., 5–9) and temperatures (e.g., 10–40°C).
- Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify intermediates.
- Use pseudo-first-order kinetics to model degradation rates and calculate half-lives .
Q. How does Dioxathion interact with acetylcholinesterase (AChE) at the molecular level, and what structural features drive its inhibitory potency?
Methodological Answer:
- Perform in vitro AChE inhibition assays with purified enzyme extracts.
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.
- Compare inhibition constants (Ki) with structural analogs to identify critical functional groups .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing chronic neurotoxicity of Dioxathion in mammalian models, and how can confounding variables be minimized?
Methodological Answer:
- Implement randomized controlled trials (RCTs) with dose-response cohorts.
- Control for genetic variability using inbred animal strains.
- Use blinded histopathological evaluations and standardized neurobehavioral tests (e.g., Morris water maze) to reduce observer bias .
Q. How can contradictions in ecotoxicological data on Dioxathion’s effects on non-target species be resolved?
Methodological Answer:
Q. What methodological challenges arise when synthesizing novel Dioxathion analogs with reduced environmental persistence, and how can they be addressed?
Methodological Answer:
- Optimize reaction conditions (e.g., solvent polarity, catalysts) to improve yields of target intermediates.
- Use quantitative structure-activity relationship (QSAR) models to predict biodegradability.
- Validate stability via accelerated aging tests under simulated environmental conditions .
Q. How can advanced statistical models improve risk assessment frameworks for Dioxathion in heterogeneous agricultural landscapes?
Methodological Answer:
- Apply geospatial analysis (e.g., GIS mapping) to model soil adsorption and runoff patterns.
- Use Bayesian networks to integrate data on application rates, soil type, and climate variability.
- Validate models with field monitoring data from regions with divergent agroecological profiles .
Data Analysis & Interpretation
Q. What strategies are effective for analyzing non-linear dose-response relationships in Dioxathion toxicity studies?
Methodological Answer:
Q. How can researchers address missing or incomplete data in longitudinal studies of Dioxathion exposure?
Q. What steps ensure reproducibility in Dioxathion research, particularly when using proprietary formulations?
Methodological Answer:
- Disclose full chemical compositions in supplementary materials (e.g., batch numbers, purity levels).
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets.
- Collaborate with independent labs for external validation of key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
